1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene
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Overview
Description
1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene: is a nitrostyrene derivative, characterized by the presence of a nitro group and multiple methyl groups attached to the styrene backbone. This compound is part of the broader family of nitroalkenes, which are known for their diverse reactivity and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene typically involves the reaction of benzaldehyde derivatives with nitroalkanes in the presence of a base. A common method includes the condensation of 2,4,6-trimethylbenzaldehyde with nitroethane in the presence of a base such as butylamine. The reaction is carried out under reflux conditions to facilitate the formation of the nitrostyrene derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkenes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic conditions.
Major Products:
Oxidation: Formation of nitroalkenes.
Reduction: Formation of amines.
Substitution: Formation of substituted nitrostyrenes.
Scientific Research Applications
Chemistry: 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitroalkenes on cellular processes. It is also investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that modulate cellular pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
- trans-beta-Methyl-beta-nitrostyrene
- trans-4-Methyl-beta-nitrostyrene
- trans-4-Chloro-beta-nitrostyrene
- trans-4-Bromo-beta-nitrostyrene
Comparison: 1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene is unique due to the presence of multiple methyl groups, which influence its reactivity and physical properties. Compared to other nitrostyrene derivatives, it exhibits distinct reactivity patterns in electrophilic substitution and reduction reactions. The additional methyl groups also impact its solubility and stability, making it suitable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
1,3,5-trimethyl-2-[(E)-2-nitroprop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-5-9(2)12(10(3)6-8)7-11(4)13(14)15/h5-7H,1-4H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILKZWLODIJOFN-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C(C)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C(\C)/[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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